molecular formula C14H25ClN2O4 B586592 Oseltamivir Acid Hydrochloride CAS No. 1415963-60-8

Oseltamivir Acid Hydrochloride

Cat. No.: B586592
CAS No.: 1415963-60-8
M. Wt: 320.814
InChI Key: OTBMMOBYSNFNOE-LUHWTZLKSA-N
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Biochemical Analysis

Biochemical Properties

Oseltamivir Carboxylate Hydrochloride exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It interacts with the neuraminidase enzyme of the Influenza A virus .

Cellular Effects

Oseltamivir Carboxylate Hydrochloride has high bioavailability and penetrates sites of infection at concentrations that are sufficient to inhibit viral replication . It influences cell function by preventing the release of progeny virions from infected host cells, thereby limiting viral load and course of infection .

Molecular Mechanism

Oseltamivir Carboxylate Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the active site of the neuraminidase enzymes . This prevents the release of progeny virions from infected host cells .

Temporal Effects in Laboratory Settings

The stability of Oseltamivir Carboxylate Hydrochloride in plasma was investigated under different conditions . The conversion of the prodrug to the active metabolite was slow and limited in human and rat brain S9 fractions .

Dosage Effects in Animal Models

In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing .

Metabolic Pathways

Oseltamivir Carboxylate Hydrochloride is the active metabolite of the prodrug oseltamivir phosphate, which is rapidly converted by hepatic esterases .

Transport and Distribution

The mean volume of distribution at steady state of Oseltamivir Carboxylate Hydrochloride ranges approximately between 23 and 26 liters in humans, a volume that is roughly equivalent to extracellular body fluid .

Subcellular Localization

The extent of partitioning of Oseltamivir Carboxylate Hydrochloride to the central nervous system is low . Brain-to-plasma exposure ratios were approximately 0.2 for oseltamivir and 0.01 for Oseltamivir Carboxylate Hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes the following key steps:

    Protection and Functionalization: Shikimic acid undergoes protection of the hydroxyl groups and functionalization to introduce the necessary functional groups.

    Cyclization and Amination: The protected intermediate is cyclized and then aminated to introduce the amino group.

    Deprotection and Esterification: The protected groups are removed, and the compound is esterified to form Oseltamivir.

    Hydrolysis and Salt Formation: Oseltamivir is hydrolyzed to form Oseltamivir Acid, which is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oseltamivir Acid Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

    Oseltamivir vs. Zanamivir: Oseltamivir is administered orally, while Zanamivir is inhaled.

    Oseltamivir vs. Peramivir: Peramivir is administered intravenously and is used in more severe cases of influenza.

    Oseltamivir vs. Laninamivir: Laninamivir has a longer duration of action, requiring fewer doses.

Oseltamivir Acid Hydrochloride stands out due to its oral bioavailability and widespread use in treating and preventing influenza, making it a crucial component in antiviral therapy .

Properties

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMMOBYSNFNOE-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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